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Compound of Interest

Compound Name:

5-[4-

(Hydroxymethyl)phenyl]imidazolidi

ne-2,4-dione

CAS No.: 60849-77-6

Cat. No.: B3054512

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-hydroxymethylphenyl hydantoin, a molecule of interest in medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals in the

field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectral characteristics. The causality behind experimental choices and the interpretation of

spectral data are explained to provide a deeper understanding of the molecule's structural

features.

Introduction
4-Hydroxymethylphenyl hydantoin, also known as 5-(4-(hydroxymethyl)phenyl)imidazolidine-

2,4-dione, belongs to the hydantoin class of heterocyclic compounds. Hydantoin and its

derivatives are known for their diverse biological activities, making them important scaffolds in

pharmaceutical research. Accurate structural elucidation and characterization are paramount

for understanding structure-activity relationships and for quality control in synthetic processes.

Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose.
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This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra of 4-

hydroxymethylphenyl hydantoin.

Molecular Structure and Atom Numbering
To facilitate the interpretation of the spectroscopic data, the molecular structure of 4-

hydroxymethylphenyl hydantoin with the IUPAC numbering scheme is presented below. This

numbering will be used for the assignment of NMR signals.
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Caption: Molecular structure and atom numbering of 4-hydroxymethylphenyl hydantoin.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 16 Tech Support

https://www.benchchem.com/product/b3054512/docs?utm_src=pdf-body-img#spectroscopic-data-for-4-hydroxymethylphenyl-hydantoin-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054512?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR data for 4-

hydroxymethylphenyl hydantoin. The predictions were generated using the online NMR

prediction tool from , which provides a reliable estimation of the spectral data.[1][2][3][4][5]

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The predicted ¹H NMR data is summarized in the table below.

Table 1: Predicted ¹H NMR Data for 4-Hydroxymethylphenyl Hydantoin (in DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.7 Singlet 1H N3-H

~8.3 Singlet 1H N1-H

~7.35 Doublet 2H C2'-H, C6'-H

~7.25 Doublet 2H C3'-H, C5'-H

~5.2 Triplet 1H O8'-H

~5.1 Singlet 1H C5-H

~4.5 Doublet 2H C7'-H₂

Interpretation of the ¹H NMR Spectrum:

N-H Protons: The two singlets at approximately 10.7 ppm and 8.3 ppm are assigned to the

two N-H protons of the hydantoin ring. Their downfield chemical shifts are due to the

deshielding effect of the adjacent carbonyl groups.

Aromatic Protons: The aromatic region of the spectrum is expected to show two doublets,

characteristic of a 1,4-disubstituted benzene ring. The two protons on carbons C2' and C6'
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are chemically equivalent, as are the two protons on C3' and C5'. They will appear as two

distinct doublets due to coupling with their respective ortho-protons.

Hydroxymethyl Protons: The benzylic protons of the hydroxymethyl group (C7'-H₂) are

expected to appear as a doublet around 4.5 ppm, coupled to the hydroxyl proton. The

hydroxyl proton (O8'-H) is predicted to be a triplet around 5.2 ppm due to coupling with the

adjacent methylene protons. The exact chemical shift and multiplicity of the OH proton can

vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

C5-H Proton: The proton attached to the chiral center C5 of the hydantoin ring is expected to

be a singlet at approximately 5.1 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted ¹³C NMR data is summarized below.

Table 2: Predicted ¹³C NMR Data for 4-Hydroxymethylphenyl Hydantoin (in DMSO-d₆, 100

MHz)

Chemical Shift (δ, ppm) Carbon Assignment

~173 C4

~157 C2

~142 C4'

~135 C1'

~128 C3', C5'

~127 C2', C6'

~63 C7'

~60 C5

Interpretation of the ¹³C NMR Spectrum:
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Carbonyl Carbons: The two carbonyl carbons of the hydantoin ring (C2 and C4) are

expected to resonate at the most downfield region of the spectrum, around 173 ppm and 157

ppm, due to the strong deshielding effect of the double-bonded oxygen atoms.

Aromatic Carbons: The four distinct signals for the six aromatic carbons are predicted to

appear between 127 ppm and 142 ppm. The quaternary carbons (C1' and C4') will have

different chemical shifts from the protonated carbons (C2', C3', C5', and C6'). The carbon

bearing the hydroxymethyl group (C4') is expected to be further downfield.

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (C7') is predicted to

resonate at approximately 63 ppm.

C5 Carbon: The C5 carbon of the hydantoin ring is expected to appear at around 60 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The characteristic IR absorption bands for 4-

hydroxymethylphenyl hydantoin are summarized in the table below, based on typical values for

the functional groups present.[6][7][8][9][10]

Table 3: Characteristic IR Absorption Bands for 4-Hydroxymethylphenyl Hydantoin
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Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3400-3200 Strong, Broad O-H stretch Hydroxyl

3300-3100 Medium N-H stretch Amide (Hydantoin)

3100-3000 Medium C-H stretch Aromatic

2950-2850 Medium C-H stretch Aliphatic (CH₂)

~1770 Strong
C=O stretch

(asymmetric)
Carbonyl (Hydantoin)

~1710 Strong
C=O stretch

(symmetric)
Carbonyl (Hydantoin)

1610-1580 Medium C=C stretch Aromatic Ring

1500-1400 Medium C=C stretch Aromatic Ring

1250-1000 Strong C-O stretch Alcohol

~830 Strong C-H out-of-plane bend
1,4-disubstituted

aromatic

Interpretation of the IR Spectrum:

O-H and N-H Stretching: A broad and strong absorption band in the region of 3400-3200

cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the

broadening due to hydrogen bonding. The N-H stretching vibrations of the hydantoin ring are

expected to appear as a medium intensity band in the 3300-3100 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as medium intensity

bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group

will be observed in the 2950-2850 cm⁻¹ range.

Carbonyl Stretching: A key feature of the hydantoin ring is the presence of two carbonyl

groups. These will give rise to two strong and distinct C=O stretching absorption bands. The

asymmetric stretch typically appears at a higher wavenumber (~1770 cm⁻¹) and the

symmetric stretch at a lower wavenumber (~1710 cm⁻¹).
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Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the

phenyl ring will produce medium intensity bands in the 1610-1400 cm⁻¹ region.

C-O Stretching: A strong absorption band between 1250 and 1000 cm⁻¹ is characteristic of

the C-O stretching vibration of the primary alcohol.

Aromatic C-H Bending: A strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H

bending for a 1,4-disubstituted aromatic ring.

Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized

experimental protocols are essential. The following sections provide detailed, step-by-step

methodologies for acquiring NMR and IR spectra of 4-hydroxymethylphenyl hydantoin.

NMR Spectroscopy Acquisition
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Sample Preparation

Instrument Setup

Data Acquisition

Data Processing

Weigh 5-10 mg of
4-hydroxymethylphenyl hydantoin

Dissolve in ~0.6 mL
of deuterated solvent (e.g., DMSO-d₆)

Transfer to a 5 mm NMR tube

Insert the NMR tube into the spinner
and place it in the spectrometer

Lock on the deuterium signal
of the solvent

Shim the magnetic field to
achieve homogeneity

Tune and match the probe for
the respective nuclei (¹H and ¹³C)

Acquire ¹H NMR spectrum
(e.g., 16-32 scans)

Acquire ¹³C NMR spectrum
(e.g., 1024 or more scans)

Apply Fourier transform to the FID

Phase the spectrum

Baseline correct the spectrum

Reference the spectrum (TMS at 0 ppm)

Integrate the ¹H NMR signals

For ¹H NMR

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.
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Detailed Steps:[11][12][13][14]

Sample Preparation:

Accurately weigh 5-10 mg of dry 4-hydroxymethylphenyl hydantoin.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry vial. DMSO-d₆ is a good choice for this compound due to its

ability to dissolve polar compounds and exchange with labile protons (OH, NH), which can

sometimes sharpen their signals.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into a spinner and adjust the depth using a gauge. Place the sample

in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for

maintaining a stable magnetic field during the experiment.

Shim the magnetic field to optimize its homogeneity across the sample. This is achieved

by adjusting the shim coils to minimize the line width of the solvent peak.

Tune and match the probe for both the ¹H and ¹³C nuclei to ensure maximum sensitivity.

¹H NMR Data Acquisition:

Set the appropriate spectral width (e.g., -2 to 12 ppm).

Use a standard single-pulse experiment.

Set the number of scans (e.g., 16 to 32) to achieve a good signal-to-noise ratio.

Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between

scans.

¹³C NMR Data Acquisition:
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200

ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

carbon.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is

typically required.

A relaxation delay of 2-5 seconds is recommended.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-

domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Apply a baseline correction to obtain a flat baseline.

Reference the spectrum using the residual solvent peak or an internal standard like

tetramethylsilane (TMS) at 0.00 ppm.

For the ¹H NMR spectrum, integrate the signals to determine the relative number of

protons corresponding to each peak.

IR Spectroscopy (KBr Pellet Method)
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Sample Preparation

Pellet Formation

Data Acquisition

Weigh ~1-2 mg of sample and
~100-200 mg of dry KBr

Grind the sample and KBr together
in an agate mortar and pestle

Ensure a fine, homogeneous powder is formed

Transfer the powder to a pellet die

Place the die in a hydraulic press

Apply pressure (8-10 tons) for 1-2 minutes

Slowly release the pressure and
extract the transparent pellet

Place the KBr pellet in the
sample holder of the FTIR spectrometer

Record the background spectrum
(air or empty holder)

Record the sample spectrum

The instrument software automatically
subtracts the background

Click to download full resolution via product page

Caption: Workflow for IR spectroscopy using the KBr pellet method.
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Detailed Steps:[15][16][17][18][19]

Sample and KBr Preparation:

Use spectroscopy-grade potassium bromide (KBr) that has been thoroughly dried in an

oven and stored in a desiccator to avoid moisture contamination.

Weigh approximately 1-2 mg of the 4-hydroxymethylphenyl hydantoin sample and 100-200

mg of the dry KBr.

Combine the sample and KBr in an agate mortar and grind them together with a pestle for

several minutes until a fine, homogeneous powder is obtained. The particle size should be

smaller than the wavelength of the IR radiation to minimize scattering.

Pellet Formation:

Carefully transfer the powder mixture into the collar of a pellet die.

Assemble the die and place it in a hydraulic press.

Apply pressure gradually up to 8-10 tons and hold for 1-2 minutes. This high pressure

causes the KBr to flow and form a transparent or translucent pellet.

Slowly release the pressure to avoid cracking the pellet.

Carefully remove the die from the press and extract the KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

First, record a background spectrum of the empty sample compartment. This will be

automatically subtracted from the sample spectrum to remove contributions from

atmospheric water and carbon dioxide.

Record the spectrum of the sample. The typical scanning range is from 4000 to 400 cm⁻¹.

Conclusion
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This technical guide has provided a detailed overview of the NMR and IR spectroscopic data

for 4-hydroxymethylphenyl hydantoin. The predicted ¹H and ¹³C NMR data, along with the

characteristic IR absorption frequencies, offer a comprehensive spectroscopic profile of the

molecule. The provided interpretations and detailed experimental protocols serve as a valuable

resource for the identification, characterization, and quality assessment of this compound in a

research and development setting. The synergistic use of these spectroscopic techniques

provides a high level of confidence in the structural elucidation of 4-hydroxymethylphenyl

hydantoin.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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